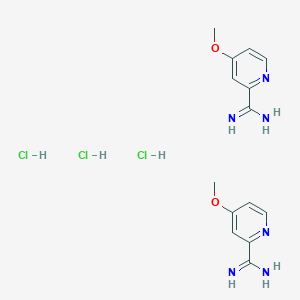
4-Methoxypicolinimidamide sesquihydrochloride
Overview
Description
4-Methoxypicolinimidamide sesquihydrochloride is a chemical compound with the molecular formula C14H21Cl3N6O2 and a molecular weight of 411.71 g/mol . It is a pyridyl carboxamidine ligand known for its role in nickel-catalyzed cross-coupling reactions . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of 4-Methoxypicolinimidamide sesquihydrochloride involves synthetic routes that typically include the reaction of 4-methoxypyridine with suitable amidine precursors under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like nickel chloride . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Methoxypicolinimidamide sesquihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It participates in substitution reactions, particularly in nickel-catalyzed cross-coupling reactions with alkyl halides.
Common reagents and conditions used in these reactions include nickel catalysts, solvents like ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted pyridyl derivatives .
Scientific Research Applications
4-Methoxypicolinimidamide sesquihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxypicolinimidamide sesquihydrochloride involves its role as a ligand in nickel-catalyzed reactions. It coordinates with nickel ions to form stable complexes that facilitate the activation of alkyl halides and other electrophiles . This coordination enhances the reactivity of the nickel catalyst, enabling efficient cross-coupling reactions . The molecular targets and pathways involved include the formation of nickel-ligand complexes and subsequent catalytic cycles that lead to the desired products .
Comparison with Similar Compounds
4-Methoxypicolinimidamide sesquihydrochloride can be compared with other similar compounds such as:
Pyridine-2,6-bis(carboximidamide) dihydrochloride: Another pyridyl carboxamidine ligand used in nickel catalysis.
N-Cyano-4-methoxy-picolinimidamide: A related compound with similar chemical properties and applications.
tBubpyCAMCN: A bipyridine carboxamidine ligand used in cross-coupling reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly effective in certain nickel-catalyzed reactions .
Properties
IUPAC Name |
4-methoxypyridine-2-carboximidamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9N3O.3ClH/c2*1-11-5-2-3-10-6(4-5)7(8)9;;;/h2*2-4H,1H3,(H3,8,9);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAGCEXZVYMDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=N)N.COC1=CC(=NC=C1)C(=N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















